molecular formula C8H9BrO B047170 4-Bromophenetole CAS No. 588-96-5

4-Bromophenetole

Cat. No.: B047170
CAS No.: 588-96-5
M. Wt: 201.06 g/mol
InChI Key: WVUYYXUATWMVIT-UHFFFAOYSA-N
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Description

4-Bromophenetole (CAS 588-96-5), also known as 4-bromophenyl ethyl ether, is a brominated aromatic ether with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It is a colorless liquid with a melting point of 4°C and a boiling point of 233°C at atmospheric pressure . The compound has a density of 1.407 g/mL at 20°C and a refractive index of 1.55–1.552 . Its primary applications include serving as a key intermediate in organic synthesis, particularly in the production of liquid crystals, OLED materials, and pharmaceutical precursors . Safety data highlight its irritant properties, necessitating precautions to avoid skin and eye contact (S24/25 hazard code) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenetole can be synthesized through the etherification of p-bromophenol with diethyl sulfate. The reaction involves heating p-bromophenol with diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar etherification reactions but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenetole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form phenetole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include 4-ethoxyphenol, 4-ethoxybenzonitrile, and 4-ethoxyaniline.

    Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.

    Reduction: The major product is phenetole.

Scientific Research Applications

Synthesis and Organic Chemistry

Cross-Coupling Reactions:
4-Bromophenetole is widely used as a reagent in cross-coupling reactions, particularly in the synthesis of aryl ethers and other complex organic molecules. It serves as a substrate in reactions such as the Suzuki and Stille reactions, which are fundamental methods for forming carbon-carbon bonds in organic synthesis .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Reaction TypeExample ProductsReference
SuzukiAryl ethers, pharmaceuticals
StilleAryl ethers, fine chemicals

Pharmaceutical Applications

Intermediate in Drug Synthesis:
this compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted or modified to create derivatives that exhibit biological activity. For instance, it has been utilized in the development of anti-inflammatory and analgesic drugs .

Case Study: Hepatotoxicity Studies
Research has indicated that metabolites of 4-bromophenol (a related compound) can exhibit hepatotoxic effects; however, studies suggest that this compound itself shows limited toxicity due to rapid conjugation processes that mitigate its harmful effects . This characteristic makes it a suitable candidate for further pharmaceutical development.

Material Science

Flame Retardants:
In material science, this compound is explored for its potential use as a flame retardant. Brominated compounds are known for their effectiveness in reducing flammability in polymers and textiles. The incorporation of this compound into polymer matrices can enhance fire resistance without significantly compromising mechanical properties .

Environmental Science

Toxicological Assessments:
The environmental impact of brominated compounds, including this compound, has been assessed through various toxicological studies. These studies focus on understanding the degradation pathways and potential accumulation of brominated phenols in ecosystems. The findings indicate that while some brominated phenols may pose risks to aquatic life, the specific risks associated with this compound require further investigation to establish clear environmental safety profiles .

Analytical Chemistry

Detection and Quantification:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples and biological matrices. This capability is crucial for monitoring exposure levels and assessing the compound's impact on health and the environment .

Mechanism of Action

The mechanism of action of 4-Bromophenetole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Bromophenetole belongs to the class of brominated aryl ethers. Its reactivity and physical properties are influenced by the para-substituted bromine atom and the ethoxy (-OCH₂CH₃) group. Below is a comparative analysis with structurally related compounds:

Table 1: Physical and Chemical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/mL) Key Functional Group Applications/Reactivity
This compound C₈H₉BrO 201.06 233 4 1.407 Ether (-OCH₂CH₃) Organic synthesis, OLED materials
4-Bromophenethyl alcohol C₈H₉BrO 201.06 138 - 1.436 Alcohol (-CH₂CH₂OH) Pharmaceutical intermediates
4-Bromophenyl acetate C₈H₇BrO₂ 215.05 - - - Ester (-OAc) Esterification reactions
2-Bromoanisole C₇H₇BrO 187.04 215 - 1.487 Ether (-OCH₃) Electrophilic substitution reactions
4-Bromophenyl phenyl ether C₁₂H₉BrO 249.11 - - - Diaryl ether Polymer synthesis

Functional Group and Reactivity Comparison

  • Ether vs. Alcohol : The ethoxy group in this compound is less polar than the hydroxyl group in 4-Bromophenethyl alcohol, resulting in lower water solubility. However, the alcohol derivative is more reactive in nucleophilic substitution due to the -OH group’s ability to act as a leaving group under certain conditions .
  • Ether vs. Ester : 4-Bromophenyl acetate’s ester group (-OAc) is more electrophilic than the ethoxy group, making it prone to hydrolysis and transesterification reactions. This contrasts with this compound’s stability in basic conditions .
  • Substituent Position : 2-Bromoanisole (ortho-substituted) exhibits lower symmetry and a higher dipole moment compared to the para-substituted this compound, leading to differences in boiling points and crystal packing .

Biological Activity

4-Bromophenetole, a brominated phenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly focusing on its anticancer properties, antimicrobial activity, and potential applications in drug development.

Chemical Structure and Properties

This compound (C9_9H9_9BrO) features a bromine atom substituted on the phenolic ring, which significantly influences its biological activity. The compound is characterized by its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments, a property that enhances its efficacy against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, research has demonstrated that certain bromophenol derivatives exhibit significant cytotoxicity against various cancer cell lines.

Key Findings:

  • In vitro Studies: A study reported that derivatives of bromophenols, including this compound, showed potent activity against human cancer cell lines such as A549 (lung), Bel7402 (liver), and HepG2 (liver) with IC50_{50} values ranging from 1.72 to 10 μg/mL .
  • Mechanism of Action: The mechanism involves inhibition of cell migration and invasion, which are critical processes in cancer metastasis. For instance, compound 4g demonstrated an inhibition ratio of 88.2% against A549 cells at a concentration of 10 μg/mL .
CompoundCell LineIC50_{50} (μg/mL)Inhibition Ratio (%)
4gA5491088.2
4gBel74021071.9
4gHepG21085.2

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. The compound has been shown to be effective against multidrug-resistant Gram-negative bacteria.

Research Insights:

  • Antibiotic Properties: A study highlighted that this compound possesses antibiotic activity, making it a candidate for developing new antimicrobial agents against resistant strains .
  • Mechanism: The antimicrobial action is attributed to its ability to disrupt bacterial membranes and interfere with cellular processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of bromophenol derivatives indicates that the substitution pattern on the phenolic ring is crucial for enhancing biological activity. For instance:

  • Bromination Effects: Increased bromination on the phenolic moiety tends to enhance anticancer activities, as observed in comparative studies between mono- and di-brominated compounds .
  • Functional Group Influence: The presence of secondary amino groups at specific positions has been shown to significantly influence the efficacy of these compounds against cancer cells .

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic contexts:

  • Anticancer Drug Development: The synthesis of novel bromophenol derivatives incorporating indolin-2-one moieties has shown promising results in preclinical trials for cancer treatment.
  • Antimicrobial Formulations: Research into formulations containing this compound as an active ingredient is ongoing, focusing on its use in topical applications for skin infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Bromophenetole, and how can its purity be verified?

  • Methodology : this compound (C₈H₉BrO) is typically synthesized via the Williamson ether synthesis, where 4-bromophenol reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃). Post-reaction purification involves distillation (boiling point: 233°C) to isolate the product .
  • Purity Verification : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis. Compare retention times with commercial standards (>95.0% purity) . Structural confirmation requires nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) to validate the ethoxy group (C-O-C stretch at ~1250 cm⁻¹) and aromatic bromine substitution .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Resolution Strategy : Cross-validate using multiple techniques (e.g., GC-MS for molecular ion peaks and fragmentation patterns). If NMR signals deviate from literature values (e.g., NIST Chemistry WebBook), assess solvent effects (deuterochloroform vs. DMSO) or potential degradation (e.g., hydrolysis under acidic conditions) . Document uncertainties in instrument calibration and sample preparation .

Q. What safety protocols are critical when working with this compound?

  • Guidelines : Classified as Xi (irritant), it requires handling in a fume hood with PPE (gloves, lab coat). Store in amber glass under inert gas (argon/nitrogen) to prevent light-induced decomposition. Waste disposal must comply with halogenated organic compound regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

  • Experimental Design : Vary solvent polarity (e.g., acetone vs. DMF), base strength (KOH vs. NaH), and temperature (reflux vs. room temperature). Monitor byproducts (e.g., 4-bromophenol residue) via thin-layer chromatography (TLC) or HPLC. Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution efficiency) .

Q. What strategies enable selective functionalization of this compound’s ethoxy group versus its aromatic ring?

  • Mechanistic Insights : The ethoxy group is electron-donating, directing electrophilic substitution to the para position. To functionalize the ethoxy group (e.g., O-alkylation), use strong alkylating agents (e.g., methyl iodide) with phase-transfer catalysts. For aromatic bromination, employ FeBr₃ as a Lewis acid under controlled stoichiometry .

Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Application : The bromine atom in this compound acts as a leaving group for palladium-catalyzed couplings. For example, react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in a toluene/water mixture. Monitor conversion via GC-MS and isolate biaryl ether products via column chromatography .

Q. What analytical approaches quantify trace impurities in this compound for pharmaceutical-grade applications?

  • Techniques : Use high-resolution mass spectrometry (HRMS) to detect halogenated byproducts (e.g., dibromo derivatives). For quantitative impurity profiling, develop a validated HPLC method with a C18 column and UV detection at 254 nm. Calibrate against certified reference materials (CRMs) .

Q. Data Management and Reporting

Q. How should raw and processed data from this compound experiments be organized in publications?

  • Best Practices : Include raw spectral data (NMR, FTIR) in appendices, while processed data (e.g., integration values, coupling constants) belong in the main text. For thermal stability studies (TGA/DSC), report decomposition temperatures and enthalpy changes in tabular format .

Q. What statistical methods address variability in replicate synthesis batches?

  • Analysis : Apply ANOVA to assess batch-to-batch variability in yield or purity. Use Grubbs’ test to identify outliers in GC retention times or melting points (mp: 4°C) .

Q. Advanced Challenges

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Approach : Perform density functional theory (DFT) calculations to map electron density distributions (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attack. Validate models with experimental kinetic data .

Q. What are the limitations of using this compound in large-scale industrial applications, and how can they be mitigated?

  • Critical Analysis : Scalability challenges include exothermic reactions during distillation (bp: 233°C) and bromine waste generation. Pilot-scale studies should optimize heat transfer and implement bromine recovery systems (e.g., adsorption on activated carbon) .

Properties

IUPAC Name

1-bromo-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYYXUATWMVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060426
Record name Benzene, 1-bromo-4-ethoxy-
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Molecular Weight

201.06 g/mol
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CAS No.

588-96-5
Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name 4-bromophenetole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-bromophenol (5.00 g) and potassium carbonate (5.99 g) in anhydrous dimethylformamide (25 ml) was added ethyl iodide (2.77 ml) under ice-water cooling and the mixture was stirred at 0° C. for 2 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with 2N aqueous sodium hydroxide solution, water and brine, dried over magnesium sulfate, and evaporated in vacuo to give 4-ethoxybromobenzene as yellow oil (5.44 g).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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